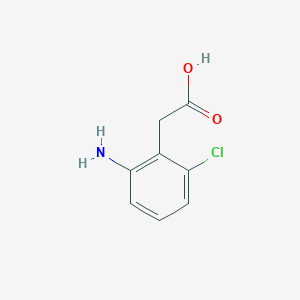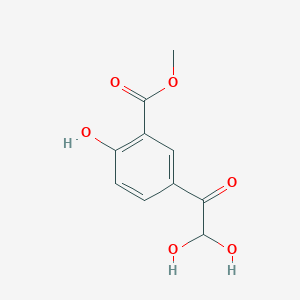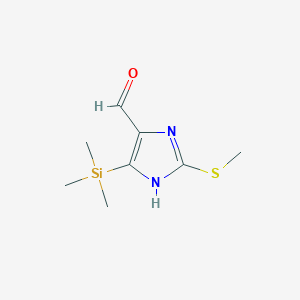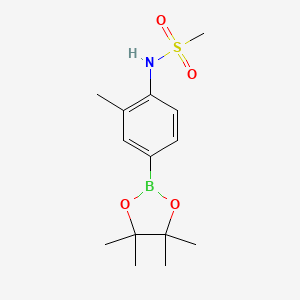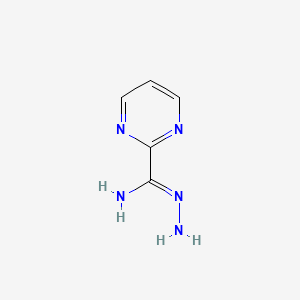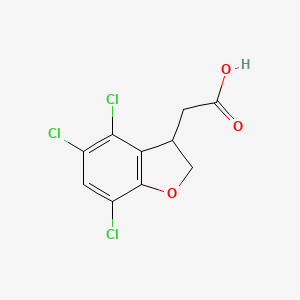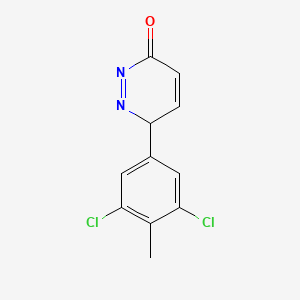
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a benzyloxycarbonyl group attached to the amino group at the 4-position of the piperidine ring and a methyl ester group at the 2-position. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxyl group at the 2-position of the piperidine ring can be esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the benzyloxycarbonyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols or benzyl derivatives, and substitution may result in various functionalized piperidine derivatives.
科学的研究の応用
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with various biological targets, influencing their function and activity.
類似化合物との比較
Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:
Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylate: This compound features a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, which can influence its reactivity and biological activity.
Methyl (2S,4S)-4-(methoxycarbonylamino)piperidine-2-carboxylate:
Methyl (2S,4S)-4-(acetoxycarbonylamino)piperidine-2-carboxylate:
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
methyl 4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19) |
InChIキー |
VLASEBQWDFQNFF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


